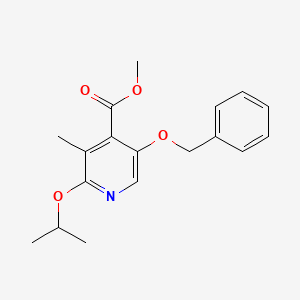
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a propan-2-yloxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy, methyl, and propan-2-yloxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functionalizations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxy, methyl, and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate: This compound has a similar pyridine core but differs in the presence of a chloro group instead of a benzyloxy group.
Ethyl 6-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate: Another related compound with a pyridine ring, but with different substituents and a pyrimidine moiety.
Uniqueness
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-17-13(3)16(18(20)21-4)15(10-19-17)22-11-14-8-6-5-7-9-14/h5-10,12H,11H2,1-4H3 |
Clave InChI |
KWORDDVIVQXKBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1OC(C)C)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













